

Measuring the Inhibition of FLT3 Autophosphorylation by OTS447: Application Notes and Protocols

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Compound of Interest

Compound Name: OTS447

Cat. No.: B15575065

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Introduction

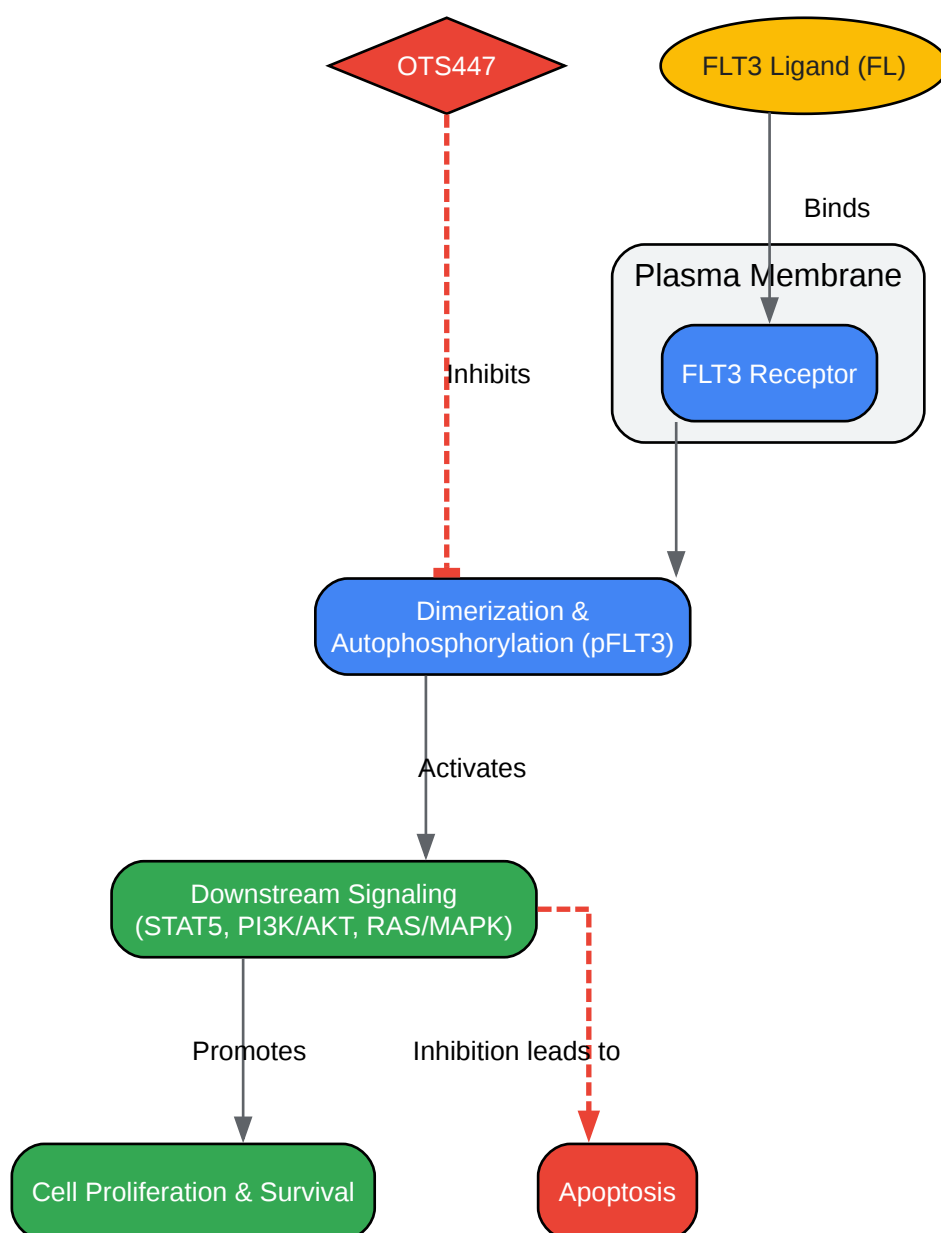
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development and proliferation of hematopoietic stem and progenitor cells.[1] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to its constitutive, ligand-independent activation.[1][2] This aberrant autophosphorylation of the FLT3 receptor drives uncontrolled proliferation and survival of leukemic blasts, making it a critical therapeutic target. [1]

OTS447 is a novel and highly potent small molecule inhibitor of FLT3, demonstrating significant selectivity and inhibitory activity against both wild-type and mutated forms of the kinase.[3][4] Reports indicate an IC₅₀ value of 0.19 nM for **OTS447** against FLT3.[4] Its mechanism of action involves the inhibition of FLT3 autophosphorylation, which in turn blocks downstream signaling pathways, including STAT5, ERK, and AKT, leading to anti-proliferative effects and induction of apoptosis in FLT3-mutated AML cells.[4]

These application notes provide detailed protocols for measuring the inhibitory effect of **OTS447** on FLT3 autophosphorylation in both in-vitro and cell-based assay formats.

FLT3 Signaling Pathway and OTS447 Inhibition

The binding of the FLT3 ligand (FL) to the FLT3 receptor triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This creates docking sites for various signaling proteins, initiating downstream cascades like the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways that are crucial for cell proliferation and survival.[6][7] In FLT3-ITD mutant AML, this dimerization and autophosphorylation occur constitutively, independent of ligand binding.[6][7] **OTS447**, as a FLT3 inhibitor, competes with ATP in the kinase domain, thereby preventing this autophosphorylation and blocking the subsequent activation of pro-survival signaling pathways.[4][8]



[Click to download full resolution via product page](#)FLT3 signaling and **OTS447** inhibition.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: In-Vitro Kinase Assay - **OTS447** Inhibition of Recombinant FLT3

Kinase Target	OTS447 IC50 (nM)
Recombinant Human FLT3	0.19[4]

Table 2: Cell-Based Assay - **OTS447** Activity in AML Cell Lines

Cell Line	FLT3 Status	Assay Type	Endpoint	OTS447 IC50 (nM)
MV4-11	FLT3-ITD	Western Blot	p-FLT3 Inhibition	Dose-dependent reduction[4]
MOLM-13	FLT3-ITD	Western Blot	p-FLT3 Inhibition	Dose-dependent reduction[4]
MV4-11	FLT3-ITD	Proliferation Assay	Cell Viability	Potent Inhibition[4]
MOLM-13	FLT3-ITD	Proliferation Assay	Cell Viability	Potent Inhibition[4]

Experimental Protocols

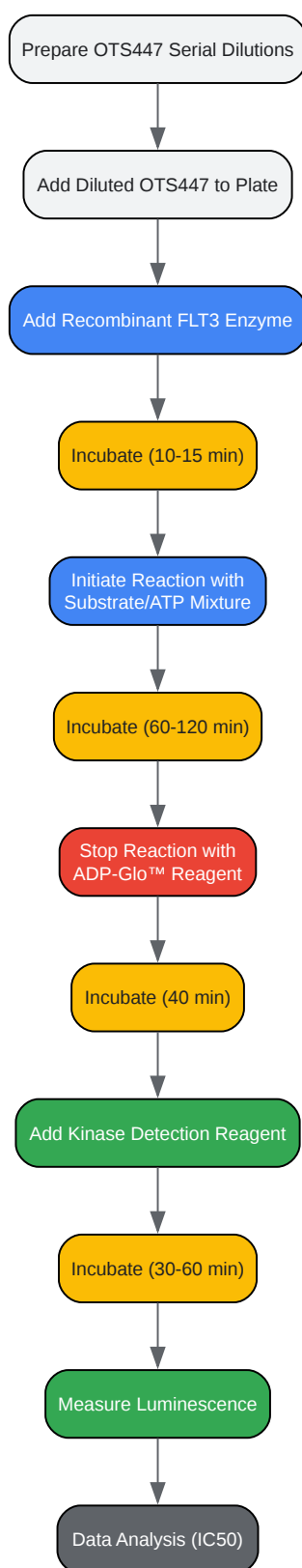
Protocol 1: In-Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol measures the ability of **OTS447** to inhibit the enzymatic activity of recombinant FLT3 kinase by quantifying the amount of ADP produced.[9][10]

Materials and Reagents:

- Recombinant human FLT3 protein (active)
- **OTS447**
- Myelin Basic Protein (MBP) or a specific FLT3 peptide substrate[8][11]
- ATP
- Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT[8]
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well white assay plates
- Plate reader capable of measuring luminescence

Experimental Workflow:



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Workflow for an in-vitro FLT3 kinase assay.

Procedure:

- Prepare **OTS447** Dilutions: Create a stock solution of **OTS447** in DMSO (e.g., 10 mM). Perform serial dilutions in kinase assay buffer to achieve a range of concentrations for IC₅₀ determination (e.g., 10 μ M to 0.01 nM). Include a DMSO-only control.
- Plate Inhibitor: Add 2.5 μ L of the diluted **OTS447** or DMSO control to the wells of the assay plate.
- Add Recombinant FLT3 Enzyme: Dilute the recombinant FLT3 enzyme in kinase assay buffer (e.g., to 3 ng/ μ L).^[9] Add 12.5 μ L of the diluted enzyme to each well containing the inhibitor. Gently mix and incubate for 10-15 minutes at room temperature.^[8]
- Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be near its K_m for FLT3 (typically 10-100 μ M).^[8] Add 10 μ L of the substrate/ATP mixture to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for 45-120 minutes.^{[8][9]}
- Detect Kinase Activity:
 - Add 25 μ L of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.^{[8][10]}
 - Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.^[8]
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the "blank" (no enzyme) reading from all other readings.
 - Calculate the percentage of inhibition for each **OTS447** concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the **OTS447** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

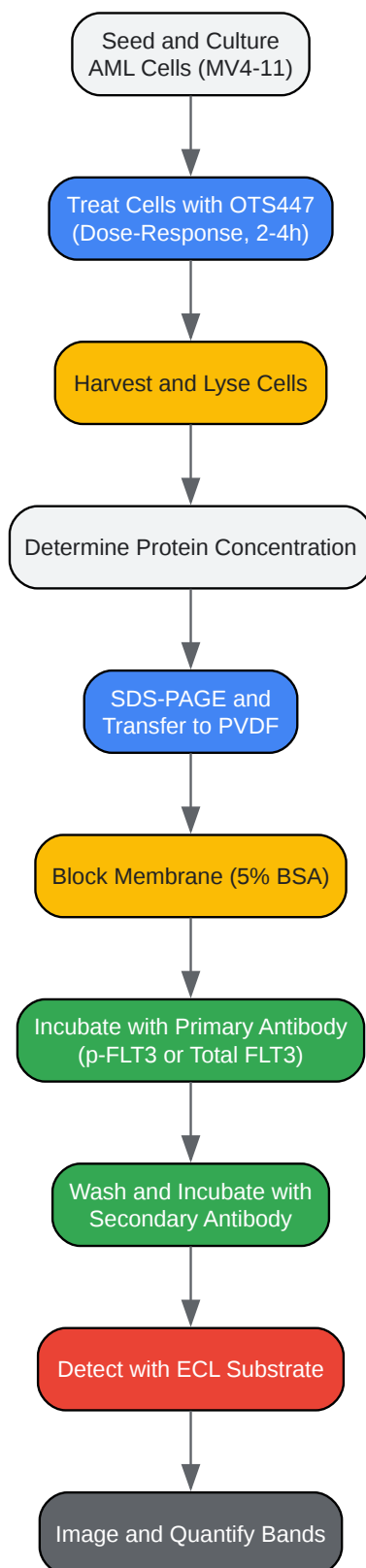
Protocol 2: Cell-Based FLT3 Autophosphorylation Assay (Western Blot)

This protocol is used to confirm the on-target activity of **OTS447** in cells by assessing the phosphorylation status of FLT3.[\[7\]](#)

Materials and Reagents:

- AML cell lines with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **OTS447**
- Cold PBS
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-FLT3 (Tyr591)[\[12\]](#)
 - Rabbit anti-total FLT3[\[12\]](#)
 - Loading control antibody (e.g., anti-GAPDH or anti- β -tubulin)
- HRP-conjugated anti-rabbit secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Experimental Workflow:

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Workflow for Western blot analysis.

Procedure:

- **Cell Culture and Treatment:** Seed MV4-11 or MOLM-13 cells in appropriate culture medium. Treat the cells with various concentrations of **OTS447** (e.g., 0.1 nM to 100 nM) and a DMSO control for a specified time (e.g., 2-4 hours).[\[7\]](#)
- **Cell Lysis:** Harvest the cells by centrifugation, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[\[7\]](#)
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:**
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3, diluted 1:1000) overnight at 4°C.[\[13\]](#)
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[\[7\]](#)
- **Detection and Analysis:**
 - Wash the membrane thoroughly with TBST.
 - Detect the protein bands using an ECL substrate and an imaging system.[\[7\]](#)
 - To confirm equal protein loading, strip the membrane and re-probe with an anti-total FLT3 antibody and then a loading control antibody (e.g., GAPDH).

- Quantify the band intensities using densitometry software. Normalize the phospho-FLT3 signal to the total FLT3 signal to determine the extent of autophosphorylation inhibition.

Conclusion

The protocols outlined provide robust methods for quantifying the inhibitory activity of **OTS447** against FLT3 autophosphorylation. The in-vitro kinase assay offers a direct measure of enzymatic inhibition, while the cell-based Western blot confirms the compound's on-target activity in a relevant biological context. These assays are essential tools for the preclinical evaluation and characterization of FLT3 inhibitors like **OTS447** in the drug development pipeline for AML.

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